molecular formula C15H14N2O4S B2572121 methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate CAS No. 1115393-56-0

methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate

Cat. No.: B2572121
CAS No.: 1115393-56-0
M. Wt: 318.35
InChI Key: IBADBZGCOSLHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is a chemical compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate typically involves the reaction of appropriate benzoic acid derivatives with 1,2,4-benzothiadiazine-1,1-dioxide. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .

Scientific Research Applications

Methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: The compound shows promise in the development of new drugs for treating diseases such as hypertension, diabetes, and cancer.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazine derivatives such as:

Uniqueness

Methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is unique due to its specific structural features and the presence of the benzoate group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is a compound that belongs to the class of benzothiadiazine derivatives. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The chemical formula of this compound is C13H10N2O4SC_{13}H_{10}N_2O_4S with a molecular weight of 318.3 g/mol. The compound features a unique structure that combines a benzothiadiazine moiety with a benzoate group, contributing to its diverse biological activities.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in various metabolic pathways. For instance, it may affect enzymes linked to hypertension and diabetes management by modulating their activity.
  • Receptor Modulation : It can activate or inhibit specific receptors that play a role in cellular signaling pathways associated with inflammation and immune responses.

Biological Activities

Research has indicated several key biological activities associated with this compound:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents.
  • Antiviral Properties : Preliminary investigations indicate that the compound may possess antiviral activity. It has been tested against specific viruses in vitro, showing promise as a therapeutic agent.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. It appears to reduce markers of inflammation in cell culture models, indicating potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibits replication of specific viruses
Anti-inflammatoryReduces pro-inflammatory cytokines in vitro

Case Study: Antimicrobial Efficacy

In a study published by Journal of Medicinal Chemistry , this compound was tested against multiple strains of Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter greater than 15 mm at concentrations of 100 µg/mL, suggesting strong antimicrobial potential.

Case Study: Anti-inflammatory Mechanism

Research conducted by Pharmaceutical Biology investigated the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The study found that treatment with methyl 4-(1,1-dioxo...) significantly reduced the levels of TNF-alpha and IL-6 cytokines compared to untreated controls.

Applications

Given its diverse biological activities, this compound holds potential for various applications:

  • Pharmaceutical Development : Its antimicrobial and antiviral properties make it a candidate for new drug formulations targeting infectious diseases.
  • Agricultural Chemistry : The compound may be explored for use in agrochemicals due to its potential efficacy against plant pathogens.

Properties

IUPAC Name

methyl 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-21-15(18)11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)22(19,20)17-14/h2-9,14,16-17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBADBZGCOSLHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.